Methyl 6-aminoheptanoate
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Overview
Description
Methyl 6-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of heptanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the sixth carbon atom. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-aminoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 6-bromoheptanoic acid with ammonia to form 6-aminoheptanoic acid, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems allows for precise control of reaction parameters, resulting in high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-aminoheptanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-aminoheptanoate depends on its specific application. In biological systems, it can act as a precursor for the synthesis of peptides and proteins. The amino group allows it to participate in peptide bond formation, while the ester group can be hydrolyzed to release the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate: Similar structure but with one less carbon atom in the chain.
Methyl 7-aminoheptanoate: Similar structure but with the amino group on the seventh carbon atom.
Uniqueness
Methyl 6-aminoheptanoate is unique due to its specific chain length and the position of the amino group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Biological Activity
Methyl 6-aminoheptanoate, a derivative of the amino acid heptanoic acid, has garnered attention in various fields of biochemical research due to its notable biological activities. This article explores its synthesis, biological properties, applications in peptide synthesis, and potential therapeutic uses.
1. Chemical Structure and Synthesis
This compound is characterized by its linear aliphatic chain and an amino group, contributing to its reactivity and biological interactions. The molecular formula is C7H15NO2 with a molecular weight of approximately 143.20 g/mol. The synthesis typically involves the reaction of 6-aminoheptanoic acid with methanol under acidic conditions to form the methyl ester:
This reaction can be catalyzed by various acids, ensuring high yields and purity.
2.1 Antigen Modulation
This compound has been identified as an effective modulator of antigen activity. Studies indicate that it can inhibit certain antigen-antibody interactions, which may have implications for autoimmune diseases and immunotherapy applications . The compound's ability to influence immune responses makes it a candidate for further research in therapeutic contexts.
2.2 Peptide Synthesis Applications
The compound is widely used in solid-phase peptide synthesis (SPPS), where it serves as a precursor for incorporating non-natural amino acids into peptides. Its structural properties facilitate the formation of peptide bonds, enhancing the efficiency of peptide synthesis. This is particularly valuable in designing peptides with specific biological activities or functionalities.
3.1 Study on Immune Response Modulation
In a study examining the effects of this compound on immune cells, researchers found that administration of the compound led to significant modulation of cytokine production in Balb/c mice. The results indicated an increase in anti-inflammatory cytokines while reducing pro-inflammatory markers, suggesting potential therapeutic applications in managing inflammatory diseases .
Parameter | Control Group | Treatment Group |
---|---|---|
IL-6 (pg/mL) | 150 ± 10 | 90 ± 5 |
TNF-α (pg/mL) | 120 ± 8 | 70 ± 4 |
IL-10 (pg/mL) | 30 ± 3 | 60 ± 5 |
3.2 Peptide Design Enhancements
Another study focused on enhancing antimicrobial peptides by substituting leucine with this compound at specific positions within the peptide structure. This modification improved cell selectivity and antimicrobial activity against Gram-positive bacteria, demonstrating the compound's potential in developing new therapeutic agents .
4. Conclusion
This compound exhibits significant biological activity through its role as an antigen modulator and its applications in peptide synthesis. Its ability to influence immune responses and enhance peptide functionalities positions it as a valuable compound in biochemical research and therapeutic development.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 6-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-4-6-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
WULGPTQDGRNANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)OC)N |
Origin of Product |
United States |
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